![molecular formula C9H17NO3 B090099 2-[cis-2,6-Dimethyl-4-morpholinyl]propanoic acid CAS No. 1214158-74-3](/img/structure/B90099.png)

2-[cis-2,6-Dimethyl-4-morpholinyl]propanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-[cis-2,6-Dimethyl-4-morpholinyl]propanoic acid is a compound that has been studied for its potential use in the synthesis of chiral Mannich bases and as a systemic fungicide. The compound features a morpholine ring, which is a common moiety in various pharmaceuticals and agrochemicals due to its favorable properties and reactivity.

Synthesis Analysis

The synthesis of related compounds to 2-[cis-2,6-Dimethyl-4-morpholinyl]propanoic acid has been achieved through asymmetric Mannich reactions. For instance, a highly stereocontrolled synthesis was reported where chiral Mannich bases were obtained with nearly 100% enantiomeric excess (ee). This process involved the use of cis-2,6-dimethylmorpholinemethylene immonium tetrachloroaluminate and subsequent two-step reduction of the keto group in the resulting β-amino ketones to afford the desired product with high optical purity .

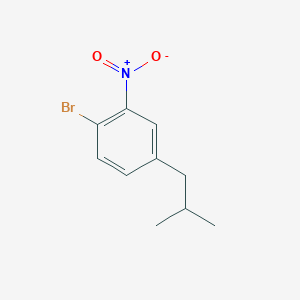

Molecular Structure Analysis

The molecular structure of 2-[cis-2,6-Dimethyl-4-morpholinyl]propanoic acid and its derivatives is characterized by the presence of a morpholine ring and a propanoic acid moiety. The stereochemistry of the morpholine ring, particularly the cis configuration of the 2,6-dimethyl groups, is crucial for the biological activity of the compound. The synthesis of optically pure stereoisomers of a related morpholine derivative has been achieved, highlighting the importance of stereochemistry in the biological efficacy of these compounds .

Chemical Reactions Analysis

The chemical reactivity of 2-[cis-2,6-Dimethyl-4-morpholinyl]propanoic acid derivatives has been explored in the context of electrochemical fluorination. This process led to the formation of F-acid fluorides in fair yields. However, the electrochemical fluorination also induced cis-and trans-isomerization on the two methyl substituents of the morpholine ring, resulting in a mixture of cis- and trans-isomers. Additionally, a seven-membered ring expanded product was identified as a by-product in the fluorination of methyl cis-2,6-dimethylmorpholino-acetate .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-[cis-2,6-Dimethyl-4-morpholinyl]propanoic acid derivatives are influenced by the morpholine ring and the substituents attached to it. The electrochemical fluorination studies provided spectroscopic data and physical properties of new nitrogen-containing F-carboxylic acids, which are valuable for understanding the behavior of these compounds under different conditions . The optical purity of the synthesized compounds is a significant property, especially for their potential use as fungicides, as it can affect their biological activity .

Aplicaciones Científicas De Investigación

Application

The compound “2-[cis-2,6-Dimethyl-4-morpholinyl]propanoic acid” could potentially be used in the synthesis of 3-propanal derivatives . These derivatives have shown their usefulness in the synthesis of natural products, chiral tetrahydroquinolines, chemosensors, and in the perfume industry .

Method of Application

The synthesis of 3-propanal derivatives involves a Knoevenagel condensation, olefin reduction, decarboxylation, carboxylic acid reduction, and an alcohol oxidation . The exact role of “2-[cis-2,6-Dimethyl-4-morpholinyl]propanoic acid” in this process is not specified in the available resources.

Results or Outcomes

The results of this process are a range of versatile hydrocinnamaldehyde derivatives . The exact yield and other quantitative data are not specified in the available resources.

Potential Use in Synthesis of Other Compounds

Application

The compound “2-[cis-2,6-Dimethyl-4-morpholinyl]propanoic acid” could potentially be used in the synthesis of other organic compounds . The exact compounds that can be synthesized using this acid are not specified in the available resources.

Results or Outcomes

The results of this process are a range of organic compounds . The exact yield and other quantitative data are not specified in the available resources.

Propiedades

IUPAC Name |

2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3/c1-6-4-10(5-7(2)13-6)8(3)9(11)12/h6-8H,4-5H2,1-3H3,(H,11,12)/t6-,7+,8? |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXAGXWIBRZPNRW-DHBOJHSNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)C(C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(C[C@@H](O1)C)C(C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[cis-2,6-Dimethyl-4-morpholinyl]propanoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{(3s)-1-[4-(1-Benzofuran-2-Yl)pyrimidin-2-Yl]piperidin-3-Yl}-3-Ethyl-1,3-Dihydro-2h-Benzimidazol-2-One](/img/structure/B90038.png)

![Ethanesulfonic acid, 2-[methyl(1-oxooctadecyl)amino]-, sodium salt](/img/structure/B90075.png)

![2,7-Diazaspiro[4.4]nonane](/img/structure/B90081.png)

![2-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B90085.png)

![tert-Butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate hydrochloride](/img/structure/B90111.png)

![1,4-Dioxaspiro[4.4]nonane](/img/structure/B90131.png)